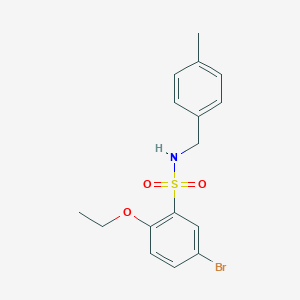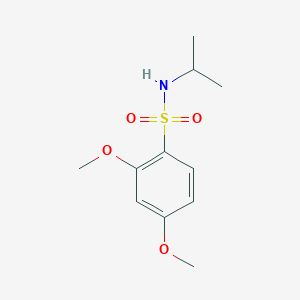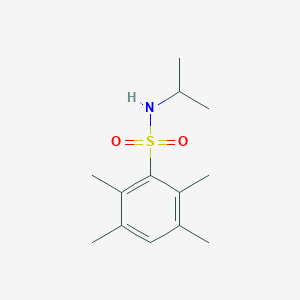![molecular formula C22H18 B239001 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 1608-40-8](/img/structure/B239001.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in various plants, including grapes, peanuts, and blueberries. It has been extensively studied for its potential health benefits and its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the activation of various signaling pathways in cells. Trans-stilbene has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2) and aromatase.
Effets Biochimiques Et Physiologiques
Trans-stilbene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways in cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been extensively studied, and its potential health benefits have been well-documented. However, one limitation of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research could be the development of more efficient synthesis methods to improve the yield of the reaction. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, which could lead to the development of more effective therapeutic agents. Finally, more research could be conducted to explore the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, including its anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
Trans-stilbene can be synthesized by the reaction of benzaldehyde with acetaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form the 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene product. The yield of the reaction can be improved by using a solvent system that allows for the efficient removal of water, such as a Dean-Stark apparatus.
Applications De Recherche Scientifique
Trans-stilbene has been extensively studied for its potential health benefits, including its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Propriétés
Numéro CAS |
1608-40-8 |
|---|---|
Nom du produit |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
Clé InChI |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Autres numéros CAS |
1608-40-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



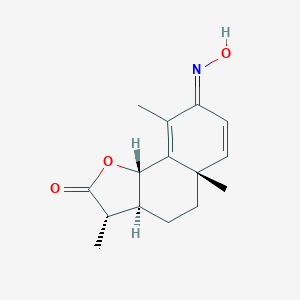
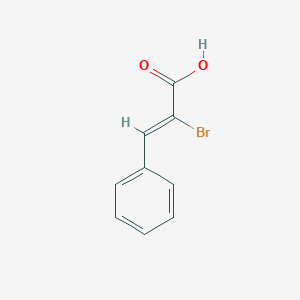
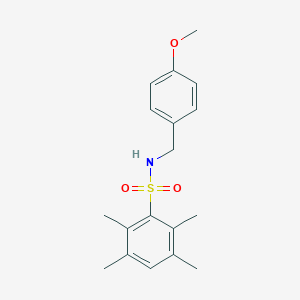


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
